molecular formula C20H19N3O3 B1227237 N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide

N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide

Cat. No.: B1227237
M. Wt: 349.4 g/mol
InChI Key: IWVIJZQCWFDLKJ-UHFFFAOYSA-N
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Description

N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide is a phenylalanine derivative.

Scientific Research Applications

Chemical Synthesis and Modification

N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide and its derivatives are involved in complex chemical synthesis processes. This compound has been utilized in the synthesis of various novel derivatives with potential applications. For instance, it has been used in the synthesis of polysubstituted pyrroles in an efficient, metal-free method, indicating its versatility in organic synthesis and potential utility in creating novel compounds with significant properties (Kumar, Rāmānand, & Tadigoppula, 2017). Additionally, the compound has shown reactivity in various chemical reactions, including electrophilic substitution reactions, highlighting its reactive nature and potential for further chemical manipulation (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Role in Antiallergic Activity

The compound has also been identified as a core structure in the synthesis of novel antiallergic agents. Studies have described the synthesis and antiallergic activity of derivatives of this compound, demonstrating potent antiallergic activity in various assays. These findings suggest the potential application of this compound and its derivatives in the development of new therapeutic agents targeting allergic reactions (Georgiev, Mack, Walter, Radov, & Baer, 1987).

Potential in Nanotechnology and Material Science

The compound's derivatives have been employed as key monomers in the fabrication of nano hybrid materials, such as polyimide/titania nano hybrid thin films. These materials exhibit superior thermal stabilities and UV-blocking efficiency, suggesting their potential application in various industrial and technological fields, including coatings and protective films (Seyedjamali & Pirisedigh, 2011). This indicates the compound's significance in material science and its contribution to the development of new materials with enhanced properties.

Contribution to Heterocyclic Chemistry

The compound is involved in the synthesis of diverse heterocyclic compounds, a cornerstone of medicinal chemistry. It serves as a building block in the creation of various heterocyclic structures, which are crucial in the discovery and development of new drugs and therapeutic agents (Yamagata, Okabe, Yamazaki, & Tagawa, 2002). This underscores the compound's importance in pharmaceutical research and its potential to lead to the development of novel therapeutic compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-(pyridin-2-ylmethylamino)propan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H19N3O3/c24-19(22-14-16-9-4-5-11-21-16)17(13-15-7-2-1-3-8-15)23-20(25)18-10-6-12-26-18/h1-12,17H,13-14H2,(H,22,24)(H,23,25)

InChI Key

IWVIJZQCWFDLKJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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